7-(Methylimino)-7l6-thia-1-azaspiro[4.5]decane 7-oxide
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Overview
Description
7-(Methylimino)-7lambda6-thia-1-azaspiro[4.5]decan-7-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom in a lambda6 oxidation state, an imino group, and a spiro linkage between a thia-azaspirodecane and a ketone functional group. The molecular formula of this compound is C9H16N2OS, and it has a molecular weight of approximately 200.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(methylimino)-7lambda6-thia-1-azaspiro[4.5]decan-7-one can be achieved through various synthetic routes. One common method involves the reaction of a suitable thia-azaspirodecane precursor with a methylating agent under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, to deprotonate the precursor and facilitate the nucleophilic attack on the methylating agent .
Industrial Production Methods
In an industrial setting, the production of 7-(methylimino)-7lambda6-thia-1-azaspiro[4.5]decan-7-one may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-(Methylimino)-7lambda6-thia-1-azaspiro[4.5]decan-7-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions at the imino group or the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Scientific Research Applications
7-(Methylimino)-7lambda6-thia-1-azaspiro[4.5]decan-7-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-(methylimino)-7lambda6-thia-1-azaspiro[4.5]decan-7-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by forming a stable complex with the active site, leading to a decrease in the enzyme’s catalytic efficiency . Additionally, the compound may interact with cellular signaling pathways, altering the expression of genes and proteins involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
1-Ora-3,8-diazaspiro[4.5]decan-2-thion: A related spirocyclic compound with a similar core structure but different functional groups.
Indole Derivatives: Compounds containing an indole nucleus, which share some structural similarities and biological activities with 7-(methylimino)-7lambda6-thia-1-azaspiro[4.5]decan-7-one.
Uniqueness
7-(Methylimino)-7lambda6-thia-1-azaspiro[4.5]decan-7-one is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C9H18N2OS |
---|---|
Molecular Weight |
202.32 g/mol |
IUPAC Name |
9-methylimino-9λ6-thia-1-azaspiro[4.5]decane 9-oxide |
InChI |
InChI=1S/C9H18N2OS/c1-10-13(12)7-3-5-9(8-13)4-2-6-11-9/h11H,2-8H2,1H3 |
InChI Key |
GDYSGWSHFRFDOD-UHFFFAOYSA-N |
Canonical SMILES |
CN=S1(=O)CCCC2(C1)CCCN2 |
Origin of Product |
United States |
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